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Compound of Interest

Compound Name: Laurixamine

Cat. No.: B7767073

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the antimicrobial mechanism and
guantitative efficacy of Laurixamine (CAS 7617-74-5) is limited. This guide synthesizes
information from studies on structurally related long-chain alkylamines and cationic surfactants
to provide a comprehensive overview of its probable research applications and methodologies
for its study.

Introduction

Laurixamine, with the chemical name 3-(dodecyloxy)propan-1-amine, is a primary alkylamine
characterized by a C12 alkyl chain linked to a propylamine head group. Its amphiphilic nature,
possessing both a hydrophobic tail and a hydrophilic amine group, suggests its classification as
a cationic surfactant. Compounds of this class are widely recognized for their antimicrobial
properties, finding applications as fungicides and bactericides. While specific research on
Laurixamine is not extensively documented in publicly accessible literature, its structural
similarity to other long-chain alkylamines allows for informed postulation regarding its
mechanism of action and potential research applications, particularly in the development of
novel antimicrobial agents and formulations for ophthalmic use.

Physicochemical Properties

A summary of the key physicochemical properties of Laurixamine is presented in Table 1.
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Property Value

CAS Number 7617-74-5

Molecular Formula C1sH33NO

Molecular Weight 243.43 g/mol

Appearance Colorless to pale yellow liquid
Solubility Insoluble in water

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of cationic surfactants like Laurixamine is primarily attributed to their
ability to disrupt microbial cell membranes. The positively charged amine group interacts with
negatively charged components of the microbial cell surface, such as phospholipids and
teichoic acids, leading to a cascade of events culminating in cell death.

A diagram illustrating the proposed signaling pathway for the antimicrobial action of
Laurixamine is provided below.

Caption: Proposed mechanism of Laurixamine's antimicrobial action.

Research Applications and Representative Data

Given the absence of specific quantitative data for Laurixamine, this section presents
representative data from studies on analogous long-chain alkylamines and cationic surfactants
to illustrate its potential efficacy. The primary application of interest is its use as an antimicrobial
agent.

Fungicidal and Antibacterial Activity

Long-chain alkylamines are known to exhibit broad-spectrum antimicrobial activity. Table 2
summarizes typical Minimum Inhibitory Concentration (MIC) values for structurally similar
compounds against various microorganisms. These values represent the lowest concentration
of a substance that prevents visible growth of a microorganism.
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Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Long-Chain

Alkylamines
. . Representative MIC
Compound Class Microorganism
(ng/mL)
C12 Alkylamines Staphylococcus aureus 1-10
Escherichia coli 5-50
Candida albicans 2-20
Aspergillus niger 10 - 100

Ophthalmic Formulations

The mention of Laurixamine in the context of ophthalmic applications suggests its potential
use as a preservative or an active agent in eye drops. Cationic surfactants can enhance drug
penetration and exhibit antimicrobial properties beneficial for ophthalmic preparations.

Experimental Protocols

Detailed experimental protocols for evaluating the antimicrobial activity of compounds like
Laurixamine are crucial for reproducible research.

Determination of Minimum Inhibitory Concentration
(MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the
MIC of an antimicrobial agent.

Caption: Experimental workflow for MIC determination.
Methodology:

o Preparation of Antimicrobial Agent: Dissolve Laurixamine in a suitable solvent (e.g.,
dimethyl sulfoxide, DMSO) to create a stock solution.
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 Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the
Laurixamine stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton
Broth for bacteria, RPMI-1640 for fungi).

e Inoculum Preparation: Prepare a standardized suspension of the test microorganism
equivalent to a 0.5 McFarland standard.

e |noculation: Add a standardized volume of the microbial inoculum to each well of the
microtiter plate.

 Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for
bacteria, 35°C for 48 hours for yeast).

o Result Interpretation: The MIC is determined as the lowest concentration of Laurixamine at
which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While direct research on Laurixamine is sparse, its chemical structure strongly suggests it
functions as a cationic surfactant with significant antimicrobial potential. The data and protocols
presented, based on analogous compounds, provide a robust framework for initiating research
into its specific fungicidal and bactericidal properties. Future studies should focus on
determining the precise MIC values of Laurixamine against a broad panel of clinically relevant
fungi and bacteria, elucidating its specific mechanism of action, and evaluating its safety and
efficacy in relevant preclinical models, particularly for ophthalmic applications. Such research
will be invaluable for unlocking the full therapeutic potential of this compound.

 To cite this document: BenchChem. [Laurixamine (CAS 7617-74-5): A Technical Guide to its
Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7767073#laurixamine-cas-number-7617-74-5-
research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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